molecular formula C10H16O4 B14475643 5,5,6,6-Tetramethoxycyclohexa-1,3-diene CAS No. 65492-28-6

5,5,6,6-Tetramethoxycyclohexa-1,3-diene

Cat. No.: B14475643
CAS No.: 65492-28-6
M. Wt: 200.23 g/mol
InChI Key: FGCVMTRHZJTIAH-UHFFFAOYSA-N
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Description

5,5,6,6-Tetramethoxycyclohexa-1,3-diene is an organic compound with the molecular formula C10H16O4. It is a derivative of cyclohexadiene, characterized by the presence of four methoxy groups attached to the cyclohexadiene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6-Tetramethoxycyclohexa-1,3-diene typically involves the reaction of 1,4-dimethoxybenzene with methanol under specific conditions. The process may include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5,5,6,6-Tetramethoxycyclohexa-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced cyclohexane derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .

Scientific Research Applications

5,5,6,6-Tetramethoxycyclohexa-1,3-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5,6,6-Tetramethoxycyclohexa-1,3-diene involves its interaction with molecular targets through its methoxy groups and the cyclohexadiene ring. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the electron-donating effects of the methoxy groups, which can stabilize intermediates and transition states during reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of four methoxy groups enhances its electron-donating ability, making it a valuable compound in various chemical reactions and research applications .

Properties

CAS No.

65492-28-6

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

5,5,6,6-tetramethoxycyclohexa-1,3-diene

InChI

InChI=1S/C10H16O4/c1-11-9(12-2)7-5-6-8-10(9,13-3)14-4/h5-8H,1-4H3

InChI Key

FGCVMTRHZJTIAH-UHFFFAOYSA-N

Canonical SMILES

COC1(C=CC=CC1(OC)OC)OC

Origin of Product

United States

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